4-Phenyl-1,3-dioxolane

Übersicht

Beschreibung

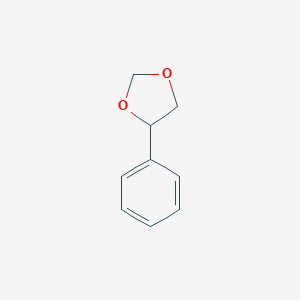

4-Phenyl-1,3-dioxolane is an organic compound belonging to the class of cyclic acetals. It is characterized by a dioxolane ring fused with a phenyl group. This compound is of significant interest due to its stability and reactivity, making it useful in various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Phenyl-1,3-dioxolane can be synthesized through the acetalization of benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and efficient water removal techniques, such as molecular sieves or azeotropic distillation, enhances the yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Phenyl-1,3-dioxolane undergoes various chemical reactions, including:

Reduction: Reduction with agents like lithium aluminum hydride can convert it into the corresponding diol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products:

Oxidation: Benzaldehyde and glycolic acid.

Reduction: Corresponding diol.

Substitution: Various substituted products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Structure and Stability

4-Phenyl-1,3-dioxolane features a five-membered dioxolane ring, which contributes to its unique chemical properties. The presence of the phenyl group enhances its stability compared to other dioxolanes.

Chemistry

Protecting Group : this compound is widely used as a protecting group for carbonyl compounds due to its stability and ease of removal during chemical reactions. This property is crucial in multi-step organic syntheses where selective protection of functional groups is necessary .

Biology

Drug Delivery Systems : Research has explored the potential of this compound in drug delivery systems. Its biocompatibility and degradability make it a candidate for developing bioadhesive materials that can enhance drug absorption and retention at target sites .

Medicine

Pharmaceutical Intermediates : The compound has been investigated for its role in synthesizing pharmaceutical intermediates. Its ability to undergo various chemical reactions allows for the generation of complex molecules needed in drug development.

Industry

Polymer Production : In industrial applications, this compound is utilized in the production of polymers. It serves as a solvent in various chemical processes, contributing to the efficiency and effectiveness of industrial reactions .

Wirkmechanismus

The mechanism of action of 4-Phenyl-1,3-dioxolane involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical reactions. Its molecular targets include carbonyl compounds, where it forms acetals or ketals, thereby preventing unwanted side reactions . The pathways involved include acetalization and transacetalization reactions .

Vergleich Mit ähnlichen Verbindungen

1,3-Dioxane: Similar in structure but with a six-membered ring, offering different stability and reactivity profiles.

2-Methylene-4-phenyl-1,3-dioxolane: A derivative used in radical ring-opening polymerization.

1,3-Dioxepane: A seven-membered ring compound with distinct ring strain and reactivity.

Uniqueness: 4-Phenyl-1,3-dioxolane is unique due to its optimal ring size, which provides a balance between stability and reactivity. Its phenyl group enhances its stability and makes it suitable for various applications in organic synthesis and industrial processes .

Biologische Aktivität

4-Phenyl-1,3-dioxolane is a compound characterized by a dioxolane ring structure, which has garnered attention due to its potential biological activities. This article aims to explore the biological properties of this compound, including its antifungal and plant growth regulatory activities, as well as its implications in medicinal chemistry.

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds containing dioxolane rings. For instance, a series of triazole compounds with 1,3-dioxolane moieties demonstrated significant antifungal activity against various fungal pathogens, including Gibberella zeae and Alternaria solani. The study reported that certain derivatives exhibited inhibition rates exceeding 70% at concentrations of 50 mg/L .

| Compound No. | Gibberella zeae Inhibition (%) | Alternaria solani Inhibition (%) |

|---|---|---|

| 3a | 50.0 | 71.0 |

| 3b | 40.0 | 67.7 |

| Ref. | 99.0 | 100 |

These results suggest that the incorporation of dioxolane into antifungal agents could enhance their efficacy.

Plant Growth Regulation

In addition to antifungal properties, compounds like this compound have been investigated for their plant growth regulatory activities. A study reported that several synthesized dioxolane derivatives showed varying degrees of inhibition on wheat coleoptile elongation and promoting effects on cucumber cotyledon rooting .

| Compound No. | Wheat Coleoptile Elongation Inhibition (%) | Cucumber Cotyledon Rooting Promotion (%) |

|---|---|---|

| 3a | -22.5 | 61.2 |

| 3b | -20.2 | 53.2 |

| Ref. | -7.6 | 62.6 |

The data indicate that while some compounds inhibit elongation, they can simultaneously promote rooting, suggesting a dual role in plant growth modulation.

Synthesis and Evaluation

A notable study synthesized several triazole derivatives containing the dioxolane ring and evaluated their biological activities . The results indicated that while some compounds displayed promising antifungal activity, others were less effective than established fungicides like difenoconazole. The structure-activity relationship analysis revealed that substituents on the phenyl ring significantly influenced biological activity.

Medicinal Applications

Beyond agricultural applications, the biological activity of dioxolanes extends to medicinal chemistry. For example, derivatives of dioxolanes have been explored for their potential in developing anti-infective agents targeting various pathogens including viruses and bacteria . The compound's ability to modulate biological pathways makes it a candidate for further research in drug development.

Eigenschaften

IUPAC Name |

4-phenyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKDCYKVNYLEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862524 | |

| Record name | 4-Phenyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075-20-3 | |

| Record name | 4-Phenyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1075-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenyl-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.